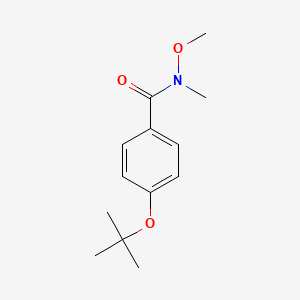
4-Tert-butoxy-N-methoxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds with tert-butyl and methoxy groups involves various strategies. For instance, the synthesis of polyimides with tert-butyl side groups was achieved via polycondensation, indicating the potential for similar approaches in synthesizing "4-Tert-butoxy-N-methoxy-N-methylbenzamide" . Additionally, the directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide and subsequent reactions demonstrate the synthetic utility of N-tert-butyl-N-methylbenzamides, which could be relevant for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of compounds with tert-butyl and methoxy groups is characterized by various spectroscopic methods. For example, the crystal structure of a related compound was determined by X-ray crystallography, which could provide a model for understanding the structure of "4-Tert-butoxy-N-methoxy-N-methylbenzamide" . The molecular and crystal structure of other compounds is stabilized by intramolecular hydrogen bonds, which could also be a feature in the compound of interest .
Chemical Reactions Analysis
The chemical reactivity of compounds with tert-butyl and methoxy groups includes reactions such as metalation and the formation of Schiff bases [3, 7]. These reactions are indicative of the potential chemical behavior of "4-Tert-butoxy-N-methoxy-N-methylbenzamide", suggesting that it may undergo similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures . These properties are influenced by the presence of tert-butyl and methoxy groups, which are also present in "4-Tert-butoxy-N-methoxy-N-methylbenzamide". Therefore, it can be hypothesized that the compound may exhibit similar properties.
Scientific Research Applications
- Application Summary : This compound is used in the controlled ring-opening polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides towards well-defined peptoid-based polyacids . These polyacids are useful building blocks for the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties .
- Methods of Application : The compound has been successfully synthesized and polymerized using primary amine initiators to produce the corresponding poly(N-(3-tert-butoxy-3-oxopropyl) glycine) with molecular weights (Mn) of 5.6–59 kg mol −1 and a narrow molecular weight distribution (PDI = 1.003–1.026) . The polymerization was shown to proceed in a controlled manner, evidenced by the good agreement of the experimental molecular weight (Mn) with theoretical values and narrow molecular weight distribution in a wide range of monomer-to-initiator ratios .
- Results or Outcomes : The cloaked carboxyl groups on the poly(N-(3-tert-butoxy-3-oxopropyl) glycine) can be readily unveiled in mild acidic conditions to yield the poly(N-(2-carboxyethyl) glycine), a structural mimic of poly(glutamic acid) . The poly(N-(2-carboxyethyl) glycine) polymer is a weak polyelectrolyte whose hydrodynamic size in water can be controlled by the solution pH .
Safety And Hazards
- Hazard Statements : H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)
- Precautionary Statements : P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink, or smoke when using this product), P280 (Wear protective gloves/eye protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell), P363 (Wash contaminated clothing before reuse), P402 + P404 (Store in a dry place. Store in a closed container), P501 (Dispose of contents/container in accordance with local/regional/national/international regulations)
Future Directions
Research avenues for 4-Tert-butoxy-N-methoxy-N-methylbenzamide include:
- Biological Activity : Investigate its potential as a drug candidate or its effects on biological systems.
- Structure-Activity Relationship (SAR) : Explore modifications to enhance its properties.
- Environmental Impact : Assess its environmental fate and toxicity.
Please note that this analysis is based on available data, and further scientific investigation is essential to fully understand the compound’s properties and potential applications.
properties
IUPAC Name |
N-methoxy-N-methyl-4-[(2-methylpropan-2-yl)oxy]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-11-8-6-10(7-9-11)12(15)14(4)16-5/h6-9H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPRGMGUHZFQKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)C(=O)N(C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butoxy-N-methoxy-N-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

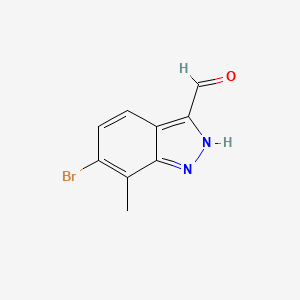
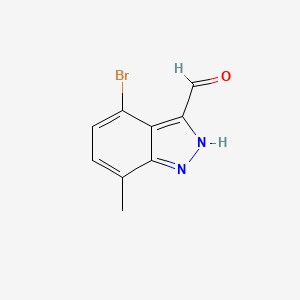
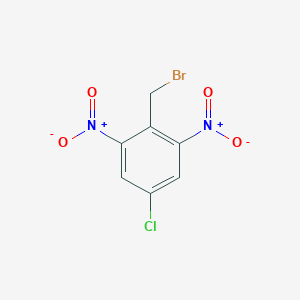
![5-bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1292604.png)
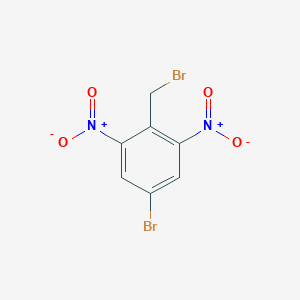
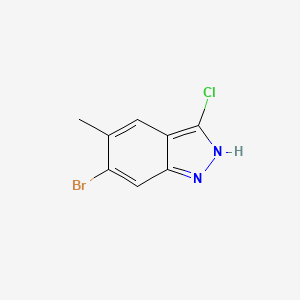
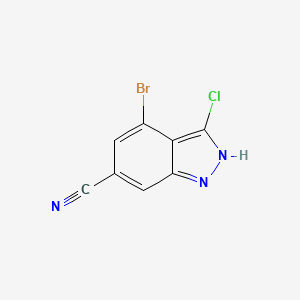
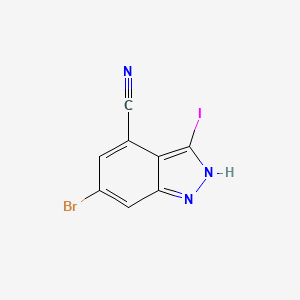
![6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292615.png)
![6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292618.png)
![6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1292619.png)
![6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1292620.png)
![4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292621.png)
![4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1292622.png)